(R)-Benzyl (1-hydroxypropan-2-yl)carbamate structure and properties
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate structure and properties
An In-Depth Technical Guide to (R)-Benzyl (1-hydroxypropan-2-yl)carbamate: Synthesis, Properties, and Applications
Executive Summary
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate, also known as N-Cbz-D-alaninol, is a chiral carbamate that serves as a pivotal building block in modern organic synthesis, particularly within pharmaceutical development. Its structure strategically combines a stable amine-protecting group (benzyloxycarbonyl, Cbz) with a versatile primary alcohol on a chiral scaffold derived from D-alaninol. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic profile. We will detail a field-proven synthesis protocol, explaining the mechanistic rationale behind each step, and explore its core applications as a precursor for complex, enantiomerically pure molecules. Safety, handling, and storage protocols are also outlined to ensure safe and effective utilization in a research and development setting.
Introduction: The Strategic Value of a Protected Chiral Amino Alcohol
In the landscape of medicinal chemistry, the precise arrangement of functional groups in three-dimensional space is paramount to biological activity. Chiral amino alcohols are privileged structures that form the backbone of numerous active pharmaceutical ingredients (APIs). The challenge for the synthetic chemist lies in selectively modifying one functional group in the presence of another. This is where molecules like (R)-Benzyl (1-hydroxypropan-2-yl)carbamate demonstrate their profound utility.
The Benzyloxycarbonyl (Cbz) Group: A Classic and Reliable Amine Protection Strategy
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in peptide and medicinal chemistry.[1] Introduced by Bergmann and Zervas, its stability under a wide range of conditions (e.g., basic, mildly acidic, and many oxidative/reductive environments) allows for extensive chemical modifications elsewhere in the molecule.[1] Crucially, it can be removed under specific and mild conditions, most commonly via catalytic hydrogenolysis, which liberates the free amine, toluene, and carbon dioxide, ensuring a clean and high-yielding deprotection step.
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate: A Bifunctional Chiral Intermediate
This compound is more than just a protected amino acid derivative; it is a strategically designed synthetic intermediate. By protecting the nucleophilic amine of D-alaninol, the molecule presents a single, reactive primary hydroxyl group. This unmasking of functionality allows researchers to perform selective chemistry on the alcohol (e.g., oxidation, esterification, etherification) without interference from the amine. Subsequently, the Cbz group can be removed to reveal the amine for further elaboration, such as amide bond formation. This orthogonal control is the essence of its value in multi-step syntheses of complex chiral targets like protease inhibitors and other bioactive molecules.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use.
Chemical Structure and Stereochemistry
The molecule consists of a carbamate linkage between benzyl alcohol and the amino group of (R)-2-aminopropan-1-ol (D-alaninol). The stereocenter at the second carbon dictates the (R)-configuration.
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IUPAC Name: benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate[3]
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Common Synonyms: N-Cbz-D-Alaninol, Z-D-Ala-ol, (R)-2-(Cbz-amino)-1-propanol[3]
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CAS Number: 61425-27-2 (Note: This CAS number is sometimes associated with the (R)-isomer, though it is critical to verify with the supplier, as CAS 66674-16-6 is definitively for the (S)-isomer).[6]
Core Physicochemical Properties
The quantitative data for (R)-Benzyl (1-hydroxypropan-2-yl)carbamate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [4][5] |
| Molecular Weight | 209.24 g/mol | [4][5] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); insoluble in water. | [1] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | [5] |
| logP (predicted) | 1.29 | [5] |
Spectroscopic Characterization
The following data represent the expected spectroscopic "fingerprint" for confirming the structure and purity of the compound.
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¹H NMR Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum is the primary tool for structural confirmation. Expected chemical shifts (δ) in ppm are:
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~7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.
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~5.10 (s, 2H): Methylene protons (CH₂) of the benzyl group.
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~5.00 (br d, 1H): NH proton of the carbamate, which will readily exchange with D₂O.
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~3.80-3.95 (m, 1H): Methine proton (CH) at the chiral center.
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~3.55-3.65 (m, 2H): Methylene protons (CH₂) adjacent to the hydroxyl group.
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~2.00 (br s, 1H): OH proton of the primary alcohol, which will also exchange with D₂O.
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~1.15 (d, 3H): Methyl protons (CH₃) coupled to the methine proton.
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm include:
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~156.5: Carbonyl carbon (C=O) of the carbamate.
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~136.5: Quaternary aromatic carbon of the benzyl group.
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~128.5, 128.0, 127.8: Aromatic CH carbons.
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~67.0: Methylene carbon (OCH₂) of the benzyl group.
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~66.0: Methylene carbon (CH₂OH) of the propanol backbone.
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~51.0: Methine carbon (CH) at the chiral center.
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~17.0: Methyl carbon (CH₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[3]
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~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~2850-2950 cm⁻¹: Aliphatic C-H stretching.
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~1690-1710 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl.
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~1520-1540 cm⁻¹: N-H bending vibration.
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~1250 cm⁻¹: C-O stretching of the carbamate.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 209 or 210, respectively. A characteristic fragment at m/z 91 corresponding to the benzyl/tropylium cation is expected.
Synthesis and Purification Protocol
The synthesis of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate is a robust and scalable nucleophilic acyl substitution reaction.
Principle of Synthesis
The lone pair of electrons on the primary amine of D-alaninol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group forms the carbamate. An aqueous base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General workflow for the synthesis of N-Cbz-D-alaninol.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-alaninol (1.0 eq.). Dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water.
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Basification: Cool the solution to 0 °C using an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq.) portion-wise with vigorous stirring. The causality here is critical: a biphasic system is established, and the base remains primarily in the aqueous layer to neutralize the HCl as it is formed.
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Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exotherm and prevent potential side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting D-alaninol spot is consumed. A typical mobile phase is 50:50 Ethyl Acetate:Hexanes.
In-Process Monitoring and Work-up
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Quench & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate. The organic layer will contain the product, while the excess base and salts remain in the aqueous layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally a saturated brine solution (to aid in phase separation and remove residual water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Strategy
The crude product, often an oil or waxy solid, can be purified by one of two methods:
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Crystallization (Preferred for Scale): If the crude product is sufficiently pure, crystallization is the most efficient method. Dissolving the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate) and adding a co-solvent in which the product is insoluble (e.g., hexanes) until turbidity is observed, followed by slow cooling, will yield pure crystalline product.
-
Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, flash column chromatography is effective. A gradient elution from 20% to 50% ethyl acetate in hexanes typically provides excellent separation.
Core Applications in Synthetic Chemistry
The true value of (R)-Benzyl (1-hydroxypropan-2-yl)carbamate lies in its versatility as a synthetic intermediate.
Caption: Synthetic utility pathways for N-Cbz-D-alaninol.
Derivatization of the Primary Hydroxyl Group
With the amine protected, the primary alcohol is available for a host of transformations:
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Oxidation: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Swern conditions converts the alcohol to the corresponding chiral aldehyde, Cbz-D-alaninal, a valuable precursor for C-C bond formation.
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Esterification: Reaction with acid chlorides or anhydrides readily forms esters, allowing for the introduction of diverse side chains.
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Etherification: Deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.
Strategic Deprotection of the Cbz Group
The most common method for Cbz deprotection is catalytic hydrogenolysis.
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Protocol: The carbamate is dissolved in a solvent like methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂), often using a balloon. The reaction is stirred at room temperature until complete.
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Self-Validation: The reaction is exceptionally clean. The palladium catalyst is simply filtered off, and evaporation of the solvent yields the pure, deprotected D-alaninol, with toluene and CO₂ as the only byproducts. This efficiency is a hallmark of a trustworthy and reliable protocol.
Safety, Handling, and Storage
Hazard Identification
Based on data for the stereoisomer and related carbamates, the compound should be treated as hazardous.[4][8]
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GHS Classification:
Recommended Handling Procedures & PPE
-
Always handle this compound in a well-ventilated chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6][8]
-
Avoid inhalation of dust and direct contact with skin and eyes.[9][10] In case of contact, flush the affected area with copious amounts of water.[10]
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11]
-
Keep away from strong oxidizing agents and strong acids.[9]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[11]
Conclusion
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate is a quintessential example of a well-designed chiral building block. Its combination of a robust, yet selectively removable, protecting group on a bifunctional chiral frame provides chemists with a reliable and versatile tool for the asymmetric synthesis of complex molecules. A firm grasp of its properties, synthesis, and reaction pathways empowers researchers in drug development to construct novel chemical entities with precision and efficiency.
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